1-苄基-2-丙基哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

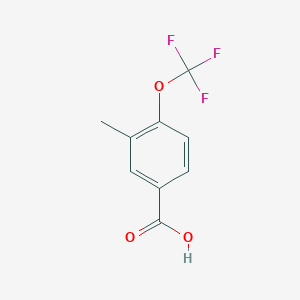

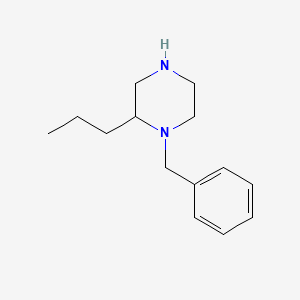

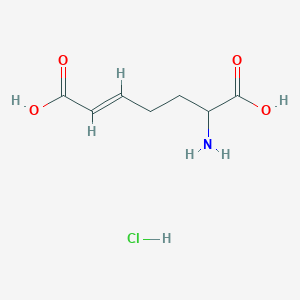

1-Benzyl-2-propylpiperazine is an organic compound . The IUPAC name for this compound is 1-benzyl-2-propylpiperazine .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of 1-Benzyl-2-propylpiperazine is C14H22N2 . The molecular weight is 218.34 . The IUPAC Standard InChI is InChI=1S/C14H22N2/c1-2-6-14-11-15-9-10-16(14)12-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3 .Physical And Chemical Properties Analysis

1-Benzyl-2-propylpiperazine is a liquid at room temperature . The storage temperature is 4 degrees Celsius .科学研究应用

Synthesis of Piperazine-Containing Drugs

1-Benzyl-2-propylpiperazine: is a valuable intermediate in the synthesis of piperazine-containing drugs. The piperazine moiety is a common feature in many pharmaceuticals due to its ability to improve physicochemical properties, offer structural flexibility, and facilitate interactions with biological targets. This compound can be used to synthesize kinase inhibitors and receptor modulators, which are crucial in treating various diseases, including cancers .

Antimicrobial Polymers

Researchers have explored the use of piperazine derivatives, like 1-Benzyl-2-propylpiperazine , in the development of antimicrobial polymers. These polymers can potentially offer broad-spectrum antimicrobial activity, which is increasingly important in the fight against drug-resistant bacteria .

Chemical Synthesis and Material Science

In material science and chemical synthesis, 1-Benzyl-2-propylpiperazine serves as a building block for creating complex molecules. Its reactivity and structural features make it suitable for constructing diverse molecular architectures, which can lead to the development of new materials with unique properties .

Kinase Inhibition Activity

The piperazine ring is integral in compounds exhibiting kinase inhibition activity1-Benzyl-2-propylpiperazine can be used to create derivatives that inhibit protein kinases, which play a pivotal role in cell signaling and are targets for cancer therapy .

Pharmacokinetic Optimization

Due to its basic and hydrophilic nature, 1-Benzyl-2-propylpiperazine is utilized to optimize the pharmacokinetic properties of drug candidates. It can enhance the solubility and bioavailability of drugs, making them more effective in therapeutic applications .

Synthetic Methodologies

1-Benzyl-2-propylpiperazine: is involved in various synthetic methodologies, including Buchwald–Hartwig amination, aromatic nucleophilic substitution, and reductive amination. These methods are fundamental in the preparation of many piperazine-containing compounds used in medicinal chemistry .

安全和危害

The safety information for 1-Benzyl-2-propylpiperazine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

作用机制

Target of Action

1-Benzyl-2-propylpiperazine is a derivative of piperazine . Piperazine is known to be a GABA receptor agonist . GABA (gamma-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

As a GABA receptor agonist, 1-Benzyl-2-propylpiperazine binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This mechanism of action is generally used by piperazine compounds to mediate their anthelmintic action .

Biochemical Pathways

Piperazine’s action as a GABA receptor agonist suggests that it impacts neurotransmission pathways, particularly those involving GABA .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of 1-Benzyl-2-propylpiperazine are not well-documented in the literature. Given its similarity to piperazine, it’s likely that it shares some of its effects. Piperazine’s action as a GABA receptor agonist leads to hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This suggests that 1-Benzyl-2-propylpiperazine may have similar effects.

Action Environment

It’s known that the compound is a liquid at room temperature , which could influence its stability and efficacy under different environmental conditions.

属性

IUPAC Name |

1-benzyl-2-propylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-2-6-14-11-15-9-10-16(14)12-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDXSJIZRCQBIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CNCCN1CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-2-propylpiperazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

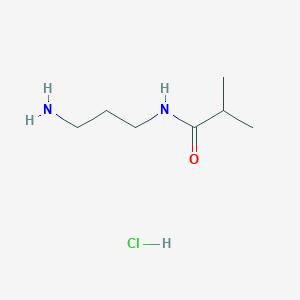

![Bicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride](/img/structure/B1376642.png)

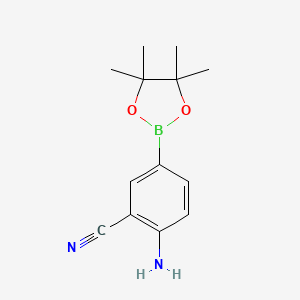

![2-amino-N-[1-(pyridin-3-yl)ethyl]hexanamide hydrochloride](/img/structure/B1376645.png)

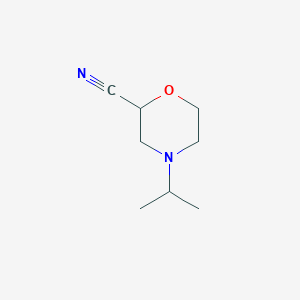

![[6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B1376650.png)

![8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1376653.png)